![molecular formula C15H13F3N2O2 B1488093 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid CAS No. 1208081-44-0](/img/structure/B1488093.png)
2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C21H24F3N3O4. This formula indicates that the compound contains 21 carbon atoms, 24 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 439.4 g/mol. Another compound with a similar structure, [1- [4- (6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth- (E)-ylideneaminooxy]-aceti, has a boiling point of 495.8±55.0 °C, a density of 1.22±0.1 g/cm3, and a pKa of 3.75±0.10 . These properties may be similar for the compound .Scientific Research Applications
Synthesis and Pharmaceutical Applications
The compound is key to the synthesis of various pharmaceuticals, including the highly selective tyrosine kinase inhibitor, nilotinib. The synthesis involves several steps starting from 3-acetylpyridine, which upon reaction with different reagents forms intermediates that eventually lead to the formation of nilotinib with an overall yield of 39.4% (Yu Yankun et al., 2011). This process exemplifies the compound's role in creating targeted therapies for diseases such as chronic myelogenous leukemia.
Material Science and Organic Light-Emitting Diodes (OLEDs)
The compound has applications in material science, particularly in the synthesis of organic light-emitting diodes (OLEDs). It serves as a precursor for creating compounds with potential as OLED materials. For example, the synthesis of new compounds like 1,3-bis(4,5-diphenyloxazol-2-yl)benzene and 2,6-bis(4,5-diphenyloxazol-2-yl)pyridine, catalyzed by this compound, exhibits promising photoluminescence properties for OLED applications (Sha Hong-bin, 2010).
Chemical Research and Synthesis
In chemical synthesis, this compound is instrumental in various nucleophilic reactions, generating a diverse array of products. For instance, reactions with vinyl and aromatic halides produce compounds with potential applications ranging from materials science to pharmaceuticals (A. S. Koch et al., 1993). Such versatility underscores the compound's importance in synthetic organic chemistry.
properties
IUPAC Name |
2-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)13-8-9(15(16,17)18)7-12(19-13)10-5-3-4-6-11(10)14(21)22/h3-8H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIWPSFHKQTWEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC=C2C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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